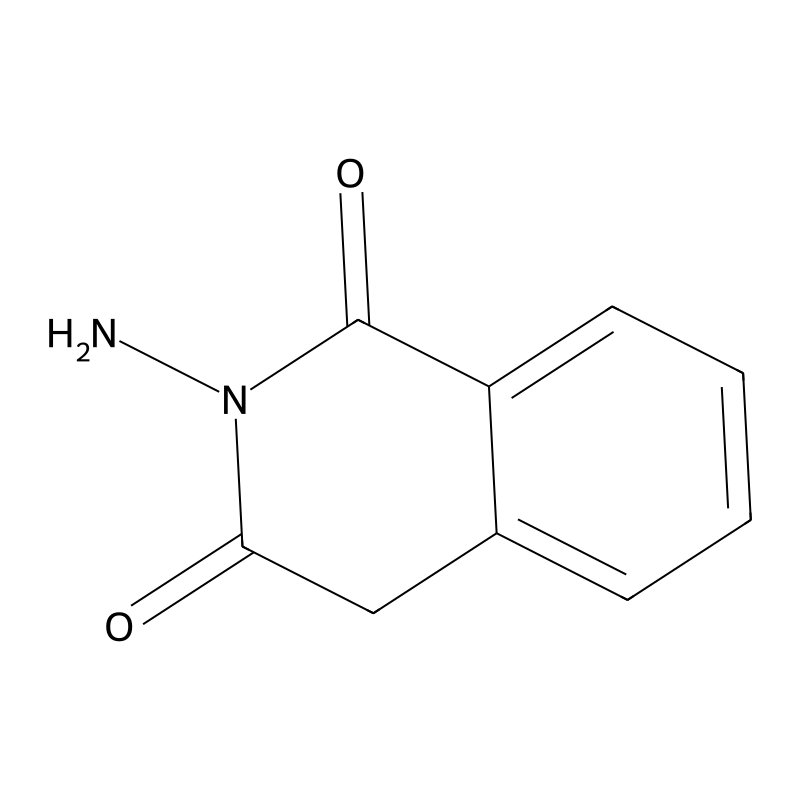

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry

Application Summary: “2-Aminoisoquinoline-1,3(2H,4H)-dione” or “2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione” is a type of isoquinoline alkaloid, which is a large group of natural products. These compounds, including 1,2,3,4-tetrahydroisoquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Results or Outcomes: It’s noted that thiq based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .

Pulmonary Fibrosis Treatment

Application Summary: A series of novel pirfenidone derivatives, which include “2-Aminoisoquinoline-1,3(2H,4H)-dione”, were designed and synthesized, and their activities against pulmonary fibrosis were evaluated .

Methods of Application: The structures of all the derivatives were characterized by 1H and 13C nuclear magnetic resonance and high-resolution mass spectrometry spectra . A preliminary investigation of their bioactivity demonstrated that all the target compounds exhibited different degrees of activity against pulmonary fibrosis .

Results or Outcomes: The activities of most derivatives were markedly superior to that of pirfenidone, a drug used to treat idiopathic pulmonary fibrosis .

Anti-Inflammatory and Antifibrotic Activities

Application Summary: Pirfenidone, an orally administered synthetic small-molecule agent, has significant antifibrotic and anti-inflammatory activities . A series of novel pirfenidone derivatives, including “2-Aminoisoquinoline-1,3(2H,4H)-dione”, were designed and synthesized .

Results or Outcomes: The activities of most derivatives were markedly superior to that of pirfenidone .

Biological Activities and SAR Studies

Application Summary: “2-Aminoisoquinoline-1,3(2H,4H)-dione” is a type of isoquinoline alkaloid, which is a large group of natural products. These compounds, including 1,2,3,4-tetrahydroisoquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Results or Outcomes: It’s noted that thiq based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione has the molecular formula C₉H₈N₂O₂ and a molecular weight of 164.17 g/mol. It features a tetrahydroisoquinoline core structure with an amino group and two carbonyl groups at the 1 and 3 positions. The compound is characterized by its solubility in various solvents and exhibits a melting point range of 145-148°C .

- There is no documented information regarding the mechanism of action of THIQ.

- Further research is needed to explore its potential biological activity or interactions.

- No safety data on THIQ is currently available.

- Due to the presence of an amine group, it's advisable to handle it with standard precautions for potentially hazardous chemicals, including wearing gloves and working in a fume hood.

- Pictet-Spengler Reaction: This reaction involves the condensation of an amino acid with an aldehyde or ketone to form tetrahydroisoquinoline derivatives .

- Reduction Reactions: The carbonyl groups can undergo reduction to yield alcohols or amines under appropriate conditions.

- Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form amides.

Research indicates that 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibits various biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals effectively.

- Neuroprotective Effects: Some studies suggest potential neuroprotective effects against neurodegenerative diseases.

- Antimicrobial Activity: The compound has demonstrated activity against certain bacterial strains.

Several methods can be employed for the synthesis of 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione:

- Pictet-Spengler Reaction: This classic method involves the condensation of tryptamine derivatives with appropriate aldehydes .

- Cyclization Reactions: Starting from substituted phenylalanines or other amino acids can yield the target compound through cyclization processes.

- Hydrazone Formation: Using hydrazones as intermediates can also lead to the formation of tetrahydroisoquinoline derivatives.

The applications of 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione span several fields:

- Pharmaceutical Development: Its potential as a lead compound for drug development targeting neurodegenerative diseases is under investigation.

- Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.

- Biochemical Studies: Employed in studies exploring antioxidant mechanisms and neuroprotection.

Interaction studies have focused on how 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione interacts with biological targets:

- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in oxidative stress pathways.

- Receptor Binding Studies: Preliminary studies suggest potential binding to neurotransmitter receptors but require further exploration for confirmation.

Several compounds share structural similarities with 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Hydroxy-2-amino-1,2,3,4-tetrahydroisoquinoline | Hydroxy group at position 1 | Exhibits different solubility characteristics |

| 1-Methyl-2-amino-1,2,3,4-tetrahydroisoquinoline | Methyl substitution at position 1 | Potentially altered biological activity |

| 6-Methoxy-2-amino-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Enhanced lipophilicity compared to the target compound |

These compounds differ in their functional groups and substituents which influence their solubility profiles and biological activities. The unique combination of an amino group and two carbonyls in 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione sets it apart from these analogs.